6-Aminoquinolin-4-ol

Overview

Description

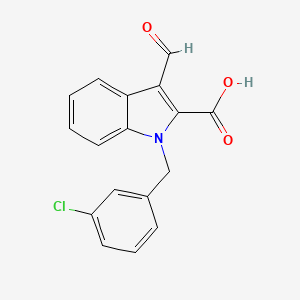

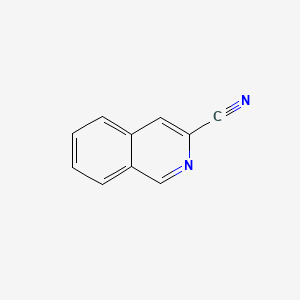

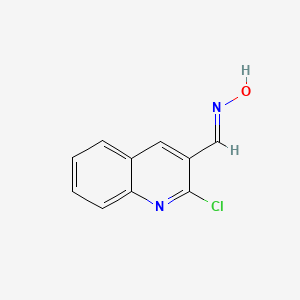

6-Aminoquinolin-4-ol is a chemical compound with the molecular formula C9H8N2O. It is a heterocyclic compound that contains a quinoline ring and an amino group. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Revolutionary Discoveries and Enduring Promise Against Endemic Malaria

Aminoquinolines, particularly 8-aminoquinolines, have played a pivotal role in the treatment of latent malaria. These compounds, including plasmochin and primaquine, have been recognized for their revolutionary scientific discoveries and clinical applications. Despite the challenge of hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, the development of tafenoquine marks a significant advancement in the quest for effective malaria treatment options (Baird, 2019).

Advancements in Medicinal Chemistry

The exploration of 4-aminoquinolines through palladium catalysis presents a mild and convenient alternative for their synthesis, which is pivotal in medicinal chemistry. This methodology facilitates the formation of C-N bonds in 4-aminoquinolines, underscoring their importance in drug development (Margolis et al., 2007). Additionally, 4-aminoquinazoline derivatives have been highlighted for their role as kinase inhibitors, with applications in targeting specific treatments for various cancers (Das & Hong, 2019).

Chemotherapeutic Antimalarial Agents

The 4-aminoquinolines (4AQs) have been extensively researched for their antimalarial properties. The structure-activity relationships, chemistry, metabolism, toxicity, and resistance mechanisms of these compounds provide a comprehensive understanding of their chemotherapeutic potential. New lead compounds in this category are being developed to overcome resistance and improve efficacy (O’Neill et al., 2006).

Innovative Synthesis Techniques

Research has also delved into the practical one-pot synthesis of N-alkyl/aryl-6-aminoquinolines from 6-hydroxylquinoline, demonstrating the significance of aminoquinolines and their derivatives in developing pro-drugs and drugs with antimicrobial, cytotoxic, and anti-malarial activities (Xie et al., 2013).

Fluorescence and Photoluminescence Studies

The study of the photoluminescence properties of aminoquinolines has provided valuable insights into their excited state acidities, solvent dependencies, and potential applications in analytical chemistry (Schulman et al., 1973).

Safety and Hazards

Future Directions

Mechanism of Action

- By inhibiting haem polymerase, these compounds disrupt the parasite’s ability to detoxify and sequester heme, leading to its accumulation and oxidative stress .

- Additionally, 4-aminoquinolines generate reactive oxygen species (ROS) within the parasite, further damaging its cellular components .

- Parasite death occurs due to oxidative stress, impaired protein function, and disrupted metabolic pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

6-Aminoquinolin-4-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a fluorescent derivatizing agent, which makes it useful in detecting biochemicals . The compound interacts with enzymes such as heme polymerase, which is involved in the polymerization of heme. This interaction prevents the conversion of heme to hemozoin, leading to the accumulation of toxic heme . Additionally, this compound has been used in the synthesis of tertiary N-methylated enaminones, indicating its versatility in biochemical applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase the pH within organelles such as lysosomes and endosomes, which affects protein degradation and functionality . This alteration in pH can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to heme polymerase, inhibiting its activity and preventing the conversion of heme to hemozoin . This inhibition leads to the accumulation of toxic heme, which can disrupt cellular processes. Additionally, this compound has been observed to interact with other enzymes and proteins, further influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is thermally unstable and can degrade into various byproducts . This degradation can impact its long-term effects on cellular function, as the byproducts may have different biochemical properties and interactions. In both in vitro and in vivo studies, the temporal effects of this compound need to be carefully monitored to understand its full impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as inhibiting the activity of heme polymerase and preventing the conversion of heme to hemozoin . At higher doses, this compound can exhibit toxic or adverse effects. These effects may include alterations in cellular metabolism, gene expression, and cell signaling pathways. It is important to determine the threshold effects and optimal dosages to maximize the compound’s benefits while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with heme polymerase is a key aspect of its metabolic role . By inhibiting this enzyme, this compound affects the metabolic flux and levels of metabolites involved in heme metabolism. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported through cellular membranes and distributed to various organelles, including lysosomes and endosomes . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is often localized within lysosomes and endosomes, where it alters the pH and affects protein degradation . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Properties

IUPAC Name |

6-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPTYTIUPLHNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439539 | |

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56717-02-3 | |

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)